1-Bromo-6-(2-methoxyethoxy)hexane
Overview
Description
1-Bromo-6-(2-methoxyethoxy)hexane is an organic compound with the molecular formula C9H19BrO2. It is a brominated alkane that features a hexane backbone with a bromo substituent at the first carbon and a 2-methoxyethoxy group at the sixth carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-6-(2-methoxyethoxy)hexane can be synthesized through a multi-step process. One common method involves the bromination of 6-(2-methoxyethoxy)hexanol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-6-(2-methoxyethoxy)hexane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the bromine atom is replaced by various nucleophiles .
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3) are commonly used nucleophiles.
Conditions: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone to facilitate the substitution process
Major Products: The major products formed depend on the nucleophile used. For example:
- With NaOH, the product is 6-(2-methoxyethoxy)hexanol.
- With KCN, the product is 6-(2-methoxyethoxy)hexanenitrile .
Scientific Research Applications
1-Bromo-6-(2-methoxyethoxy)hexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals
Biology: The compound can be used in the modification of biomolecules for studying biological pathways and interactions
Medicine: It serves as a building block in the synthesis of potential therapeutic agents
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-6-(2-methoxyethoxy)hexane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with a shorter carbon chain.
1-Bromo-6-chlorohexane: Similar brominated alkane but with a chloro substituent instead of the 2-methoxyethoxy group
Uniqueness: 1-Bromo-6-(2-methoxyethoxy)hexane is unique due to the presence of the 2-methoxyethoxy group, which imparts different chemical properties and reactivity compared to other brominated alkanes. This makes it particularly useful in specific synthetic applications where such functionality is desired .
Properties
IUPAC Name |
1-bromo-6-(2-methoxyethoxy)hexane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BrO2/c1-11-8-9-12-7-5-3-2-4-6-10/h2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUHLBQZOCNAOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10802017 | |
Record name | 1-Bromo-6-(2-methoxyethoxy)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10802017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646066-50-4 | |
Record name | 1-Bromo-6-(2-methoxyethoxy)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10802017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.